molecular formula C7H5F3N2O3S B14359700 Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane CAS No. 95448-39-8

Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane

Cat. No.: B14359700
CAS No.: 95448-39-8
M. Wt: 254.19 g/mol
InChI Key: ZUWFVGJKGSUFOW-UHFFFAOYSA-N
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Description

Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane is a complex organic compound characterized by the presence of an imino group, a nitrophenyl group, an oxo group, and a trifluoromethyl group attached to a lambda6-sulfane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the imino or nitrophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various pathogens.

    Industry: It is used in the development of new materials with specific chemical properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl and trifluoromethyl derivatives, such as:

Uniqueness

Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

95448-39-8

Molecular Formula

C7H5F3N2O3S

Molecular Weight

254.19 g/mol

IUPAC Name

imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-λ6-sulfane

InChI

InChI=1S/C7H5F3N2O3S/c8-7(9,10)16(11,15)6-3-1-5(2-4-6)12(13)14/h1-4,11H

InChI Key

ZUWFVGJKGSUFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=N)(=O)C(F)(F)F

Origin of Product

United States

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